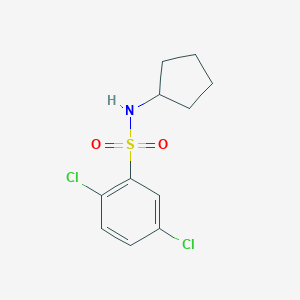![molecular formula C22H19ClFNO3 B446536 1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B446536.png)
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a furoyl group, a chlorophenoxy moiety, and a tetrahydroquinoline core, making it a subject of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.
Furoyl Group Introduction:
Quinoline Ring Formation: The final step involves the cyclization of the intermediate with a fluorinated methylquinoline derivative under acidic or basic conditions to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the furoyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Stud
Propiedades
Fórmula molecular |
C22H19ClFNO3 |
|---|---|
Peso molecular |
399.8g/mol |
Nombre IUPAC |
[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C22H19ClFNO3/c1-14-5-6-15-11-17(24)7-9-20(15)25(14)22(26)21-10-8-19(28-21)13-27-18-4-2-3-16(23)12-18/h2-4,7-12,14H,5-6,13H2,1H3 |
Clave InChI |
WYIBEZAWRLELDG-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(O3)COC4=CC(=CC=C4)Cl)C=CC(=C2)F |
SMILES canónico |
CC1CCC2=C(N1C(=O)C3=CC=C(O3)COC4=CC(=CC=C4)Cl)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


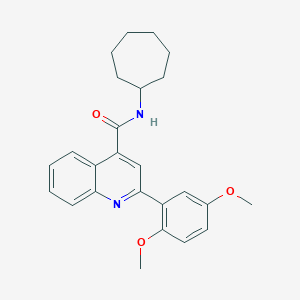
![2-(1-adamantyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B446456.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B446458.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B446459.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446461.png)
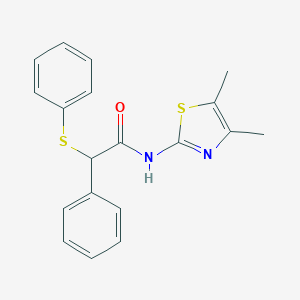
![5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B446466.png)
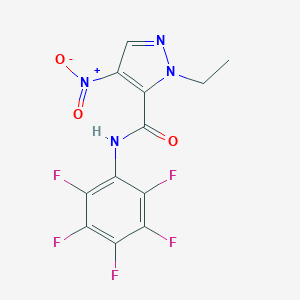
![2-methoxyethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446469.png)
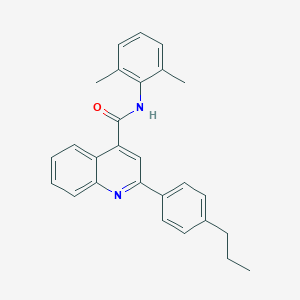
![9-[2-(allyloxy)-5-bromophenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B446471.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)
![N-(1-ADAMANTYL)-N-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B446473.png)
